REACTION_CXSMILES
|
C(OC([C:6]1[N:7]=[C:8]([NH2:11])[O:9][CH:10]=1)=O)C.[OH2:12].[OH-].[Li+].C1[CH2:19][O:18]CC1>O>[NH2:11][C:8]1[O:9][C:10]([C:19]([OH:18])=[O:12])=[CH:6][N:7]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
1.175 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1N=C(OC1)N
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
Lithium hydroxide monohydrate
|
Quantity
|
1.58 g
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
|
Name
|
HCl(aqu)
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solid collected
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 2N NaOH(aqu)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WAIT
|
Details
|
to stand in an ice bath for 10 minutes
|
Duration
|
10 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solid was dried on the
|
Type
|
FILTRATION
|
Details
|
filter
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |